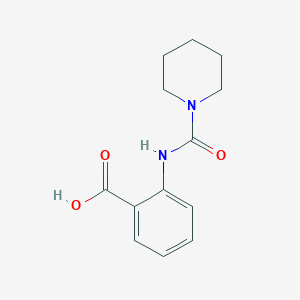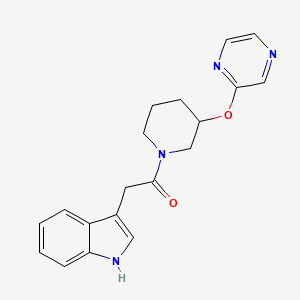![molecular formula C21H16FN3O2S B2732482 1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-09-3](/img/structure/B2732482.png)
1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylbenzothiazole group, and a dihydropyridine carboxamide group . These groups suggest that the compound might have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group would likely contribute to the compound’s lipophilicity, while the carboxamide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique
Application in HIV Research
A study focused on the metabolism and disposition of HIV integrase inhibitors, utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy for the analysis of early lead compounds, including one structurally similar to the specified compound. This research highlighted the compound's role in the drug discovery program aimed at developing potent inhibitors against HIV, emphasizing its elimination mainly through metabolism (Monteagudo et al., 2007).
Role in Tuberculosis Treatment
Another research avenue involves the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Compounds structurally related to the specified molecule showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis in vitro, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Studies in Neuropharmacology
Investigations into the mechanisms of orexin-1 receptor and its impact on compulsive food consumption in rats have utilized compounds similar in structure for pharmacological evaluation. This research underscores the potential of these compounds in exploring treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Anti-inflammatory and Antinociceptive Activity
Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Such studies contribute to the development of new therapeutic agents for treating inflammation and pain, highlighting the versatile applications of these compounds in medicinal chemistry (Alam et al., 2010).
Antimicrobial Activity
Research has also been conducted on synthesizing and evaluating newer thiazolo[3,2-a]pyrimidines for their antimicrobial efficacy. These studies provide insights into the potential use of structurally similar compounds in combating microbial infections, further demonstrating their importance in the field of antimicrobial drug discovery (Desai et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-5-2-9-17-18(13)23-21(28-17)24-19(26)16-8-4-10-25(20(16)27)12-14-6-3-7-15(22)11-14/h2-11H,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNNDHBEDSYTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2732400.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)



![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2732411.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732413.png)

![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)
![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)